Product packaging for 4-(2-Fluorophenyl)-1,2,3-thiadiazole(Cat. No.:CAS No. 1092475-31-4)

4-(2-Fluorophenyl)-1,2,3-thiadiazole

Cat. No.: B2884667
CAS No.: 1092475-31-4
M. Wt: 180.2
InChI Key: MTWPCVCOKUKQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 1,2,3-Thiadiazole (B1210528) Scaffold in Organic Synthesis and Materials Science

The 1,2,3-thiadiazole ring is more than just a stable aromatic heterocycle; it is a versatile building block in organic synthesis, primarily due to its ability to undergo ring-opening reactions under thermal or photochemical conditions. This process typically involves the extrusion of molecular nitrogen to generate highly reactive intermediates, such as thioketenes. These intermediates can then be trapped with various nucleophiles or participate in cycloaddition reactions, providing access to a diverse array of other sulfur-containing compounds and complex molecular architectures.

One of the most common methods for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.org This involves the cyclization of α-methylene ketone hydrazones with thionyl chloride. wikipedia.orgmdpi.com For a compound like 4-(2-Fluorophenyl)-1,2,3-thiadiazole, the likely synthetic precursor would be the hydrazone derived from 2'-fluoroacetophenone.

While the primary applications of 1,2,3-thiadiazoles have been in medicinal and agricultural chemistry due to their wide range of biological activities, their utility in materials science is an emerging area of interest. isres.org Their rigid, planar structure and the presence of multiple heteroatoms make them potential candidates for incorporation into polymers, coordination complexes, and functional organic materials. The ability of the thiadiazole ring to act as a ligand for metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic or photophysical properties.

Importance of Fluorinated Heterocycles in Contemporary Chemical Research

The strategic incorporation of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov It can also increase a compound's lipophilicity, thereby improving its ability to cross biological membranes. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target. nih.gov

In the realm of materials science, fluorination is key to the development of a wide range of advanced materials. Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their exceptional chemical inertness and thermal stability. bldpharm.com Fluorinated liquid crystals are integral components of modern display technologies, where the fluorine atoms help to tune the material's dielectric anisotropy and viscosity. researchgate.netnih.gov The incorporation of fluorine into organic semiconductors is also being explored to modulate their electronic properties and improve device performance.

Overview of this compound within the Context of Organofluorine and Thiadiazole Chemistry

This compound (CAS Number: 1092475-31-4) is a specific example that marries the synthetic versatility of the 1,2,3-thiadiazole core with the property-modifying effects of a fluorine atom. bldpharm.com While detailed research on this particular molecule is not abundant in public literature, its chemical nature can be inferred from the well-established principles of its constituent parts.

The presence of the 2-fluorophenyl group is expected to influence the electronic properties of the thiadiazole ring. The fluorine atom, being highly electronegative, will exert an inductive electron-withdrawing effect. This could impact the reactivity of the thiadiazole ring, potentially affecting the conditions required for its synthetic transformations.

From a biological perspective, the combination of the thiadiazole scaffold, known for a range of bioactivities, with a fluorinated phenyl ring, a common feature in many pharmaceuticals, suggests that this compound could be a molecule of interest for medicinal chemistry research. For instance, various fluorinated and non-fluorinated 4-aryl-1,2,3-thiadiazole derivatives have been investigated for their potential as anticancer agents. nih.gov

Below is a data table summarizing the key properties of the constituent moieties of this compound.

MoietyKey Chemical FeaturesCommon Applications
1,2,3-Thiadiazole Five-membered aromatic heterocycle; undergoes thermal/photochemical N₂ extrusion to form reactive intermediates.Organic synthesis building block; scaffold in medicinal and agricultural chemistry.
Fluorophenyl Group Aromatic ring with one or more fluorine substituents; fluorine imparts high electronegativity and can alter physicochemical properties.Component of pharmaceuticals (enhancing metabolic stability, lipophilicity, and binding affinity) and advanced materials (polymers, liquid crystals).

The synthesis of this compound would likely follow established protocols for 4-aryl-1,2,3-thiadiazoles, such as the Hurd-Mori synthesis from 2'-fluoroacetophenone. The general reaction scheme is presented below.

Reactant 1Reactant 2ReagentProductReaction Type
2'-FluoroacetophenoneHydrazine derivative (e.g., tosylhydrazine)Thionyl chloride (SOCl₂)This compoundHydrazone formation followed by Hurd-Mori cyclization

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2S B2884667 4-(2-Fluorophenyl)-1,2,3-thiadiazole CAS No. 1092475-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWPCVCOKUKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Fluorophenyl 1,2,3 Thiadiazole and Its Structural Analogues

Classical Approaches to 1,2,3-Thiadiazole (B1210528) Ring Formation

The foundational methods for the synthesis of the 1,2,3-thiadiazole ring have been established for decades and remain cornerstones of heterocyclic chemistry. These approaches typically involve the cyclization of acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms.

Hurd-Mori Cyclization and its Variants

The Hurd-Mori synthesis is a widely utilized and versatile method for the preparation of 1,2,3-thiadiazoles. mdpi.comwikipedia.org The classical approach involves the reaction of a hydrazone derivative, typically an N-acyl or N-tosylhydrazone, with thionyl chloride (SOCl₂). mdpi.comwikipedia.org The hydrazone starting material is generally synthesized from a ketone or aldehyde with an adjacent α-methylene group. mdpi.com

The reaction proceeds through the formation of a key intermediate which then undergoes cyclization to form the 1,2,3-thiadiazole ring. For the synthesis of 4-(2-Fluorophenyl)-1,2,3-thiadiazole, the precursor would be the corresponding hydrazone of 2-fluoroacetophenone (B1329501).

Variants of the Hurd-Mori reaction have been developed to improve yields, broaden the substrate scope, and simplify the reaction conditions. These variants often involve the use of alternative dehydrating and sulfurating agents. For instance, the use of N-tosylhydrazones in the presence of elemental sulfur and a catalyst like tetrabutylammonium (B224687) iodide (TBAI) offers a metal-free alternative to the classical thionyl chloride-based method. mdpi.comorganic-chemistry.org This improved Hurd-Mori approach has been successfully applied to the synthesis of a range of substituted aryl 1,2,3-thiadiazoles. mdpi.com

Table 1: Examples of 4-Aryl-1,2,3-thiadiazoles Synthesized via Hurd-Mori and its Variants

Starting KetoneHydrazone TypeReagentsProductYield (%)Reference
AcetophenoneSemicarbazoneSOCl₂4-Phenyl-1,2,3-thiadiazoleGood to Excellent mdpi.com
4-MethoxyacetophenoneTosylhydrazoneS₈, TBAI4-(4-Methoxyphenyl)-1,2,3-thiadiazole85 mdpi.com
4-ChloroacetophenoneTosylhydrazoneS₈, TBAI4-(4-Chlorophenyl)-1,2,3-thiadiazole78 mdpi.com
2-OxoallobetulinSemicarbazoneSOCl₂Fused 1,2,3-thiadiazole derivative- mdpi.com

Wolff Synthesis via α-Diazo Thiocarbonyl Compounds

The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles, commencing from α-diazocarbonyl compounds. This method involves the reaction of an α-diazo ketone with a thionating agent, such as hydrogen sulfide (B99878) or Lawesson's reagent, to form an α-diazo thioketone intermediate. This intermediate then undergoes intramolecular cyclization to yield the 1,2,3-thiadiazole ring. While this method is effective, it is often limited by the availability and stability of the requisite α-diazo ketone precursors. isres.org

Pechmann Synthesis Involving Diazoalkanes and C=S Bonds

The Pechmann synthesis is another classical method that can be employed for the formation of the 1,2,3-thiadiazole ring. This reaction involves the cycloaddition of a diazoalkane to a compound containing a carbon-sulfur double bond (C=S), such as an isothiocyanate. For the synthesis of a 4-substituted-1,2,3-thiadiazole, the reaction would involve a substituted diazoalkane and an appropriate thiocarbonyl compound. The scope of this reaction can be limited by the accessibility and reactivity of the starting materials. isres.org

Oxidative Cyclization of Hydrazones and Thiosemicarbazides

Oxidative cyclization reactions provide a valuable pathway to 1,2,3-thiadiazoles from readily available starting materials like hydrazones and thiosemicarbazides. arkat-usa.orgnih.govresearchgate.net In this approach, a suitable acyclic precursor is treated with an oxidizing agent to induce ring closure.

For instance, the oxidative cyclization of thiosemicarbazones derived from aldehydes and ketones can lead to the formation of various heterocyclic systems, including 1,3,4-thiadiazoles. arkat-usa.org While the direct synthesis of 1,2,3-thiadiazoles through this method is less common, modifications and specific substrates can favor the formation of the 1,2,3-isomer. The choice of the oxidizing agent and reaction conditions is crucial in directing the cyclization to the desired product. nih.gov

Advanced and Novel Synthetic Routes for 1,2,3-Thiadiazoles

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the emergence of advanced synthetic routes for 1,2,3-thiadiazoles that often avoid the use of harsh reagents and metal catalysts.

Metal-Free and Catalyst-Free Methodologies

A growing area of research focuses on the development of metal-free and catalyst-free synthetic methodologies for the construction of the 1,2,3-thiadiazole ring. acs.orgnih.gov These approaches align with the principles of green chemistry by minimizing waste and avoiding the use of potentially toxic and expensive metal catalysts.

One notable example is the iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and a nitrogen source to produce 4-aryl-NH-1,2,3-triazoles, which highlights the potential for metal-free cyclization reactions. researchgate.net While this example leads to a triazole, similar principles can be applied to the synthesis of thiadiazoles.

Furthermore, reactions utilizing N-tosylhydrazones and elemental sulfur in the presence of a catalyst like tetrabutylammonium iodide (TBAI) represent a significant advancement in metal-free synthesis. mdpi.comorganic-chemistry.org A study by Gu and colleagues in 2020 demonstrated an I₂/DMSO-catalyzed selective cyclization of N-tosylhydrazones with sulfur, providing a range of 4-aryl-1,2,3-thiadiazoles in good yields. researchgate.net This method is characterized by its operational simplicity and the use of readily available and inexpensive reagents. researchgate.net

Table 2: Examples of 4-Aryl-1,2,3-thiadiazoles Synthesized via I₂/DMSO-Catalyzed Cyclization

Aryl KetoneYield (%)
Acetophenone85
4-Methylacetophenone82
4-Methoxyacetophenone88
4-Chloroacetophenone80
3-Bromoacetophenone75
2-Naphthyl methyl ketone78
Data sourced from a study by Gu et al. (2020) on the I₂/DMSO-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.net

These modern approaches offer significant advantages in terms of sustainability and reaction efficiency, paving the way for the cleaner synthesis of this compound and its analogues.

Electrochemical Synthesis Strategies

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification processes. The electrochemical synthesis of 1,2,3-thiadiazoles can be achieved through oxidative cyclization reactions. These methods typically involve the anodic oxidation of suitable precursors, such as α-phenylhydrazones or N-tosylhydrazones, to generate reactive intermediates that subsequently undergo intramolecular cyclization to form the thiadiazole ring.

One notable electrochemical approach involves the synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones at room temperature. This method is particularly advantageous as it is free of both a base and an external oxidant. The key step is the anodic oxidation of the phenylhydrazone derivative at a constant current, which initiates an N,S-heterocyclization. This reagent-less approach, utilizing electrons as a traceless energy source, is mild and compatible with a range of functional groups.

Another electrochemical strategy employs N-tosylhydrazones and elemental sulfur. In this metal- and oxidant-free method, electrons act as the reagents to facilitate the redox processes. The reaction involves the insertion of elemental sulfur into the N-tosylhydrazone, a transformation that can be monitored and understood through cyclic voltammetry. While specific examples for this compound are not extensively detailed in the literature, the general applicability of these electrochemical methods to aryl-substituted precursors suggests their potential for the synthesis of the title compound.

Table 1: Comparison of Electrochemical Synthesis Precursors for 1,2,3-Thiadiazoles

Precursor Key Features Advantages
α-Phenylhydrazones Anodic oxidation followed by N,S-heterocyclization Reagent-less, base-free, oxidant-free, mild conditions

Photocatalytic Approaches

Photocatalytic synthesis has emerged as a powerful tool in organic chemistry, offering sustainable and environmentally friendly pathways to complex molecules. For the synthesis of 1,2,3-thiadiazoles, visible-light photocatalysis provides a mild and efficient method.

One such approach utilizes visible light in conjunction with a catalytic amount of cercosporin (B1668469) (1 mol%) to synthesize 1,2,3-thiadiazoles from azoalkenes and potassium thiocyanate (B1210189) (KSCN). This photocatalytic process is noted for its good regioselectivity and broad functional group compatibility, proceeding under mild conditions. While this method has been demonstrated for a range of substrates, its specific application to the synthesis of this compound would likely involve the corresponding fluorinated azoalkene precursor. The use of visible light as a renewable energy source makes this an attractive strategy for sustainable chemical production.

Diversity-Oriented Synthesis Using N-Tosylhydrazones

N-Tosylhydrazones are versatile and readily accessible precursors that have been extensively used in diversity-oriented synthesis to generate a wide array of heterocyclic compounds, including 1,2,3-thiadiazoles. These compounds are stable, easy to handle, and exhibit high reactivity, making them ideal building blocks in organic synthesis.

A common and effective method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with a sulfur source. organic-chemistry.org A facile and practical approach utilizes elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) under metal-free conditions. organic-chemistry.org This method serves as an improvement to the classical Hurd-Mori reaction. Another efficient reaction employs ammonium (B1175870) thiocyanate in ethanol (B145695) at room temperature, which also demonstrates a wide substrate scope and good functional-group tolerance. organic-chemistry.org

Furthermore, an iodine/DMSO-catalyzed selective cyclization of N-tosylhydrazones with sulfur has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. mdpi.com In this one-pot reaction, DMSO acts as both the solvent and an oxidant to regenerate the iodine catalyst. mdpi.com This protocol is characterized by its simple operation, high step-economy, and broad substrate scope, including N-tosylhydrazones with both electron-donating and electron-withdrawing groups on the aryl ring. mdpi.com The synthesis of 4-(4-fluorophenyl)-1,2,3-thiadiazole (B2975892) has been successfully achieved using this method, suggesting its direct applicability for the synthesis of the 2-fluoro isomer. mdpi.com

Table 2: Selected Examples of 4-Aryl-1,2,3-Thiadiazole Synthesis from N-Tosylhydrazones

Aryl Group Sulfur Source Catalyst/Conditions Yield (%)
4-Fluorophenyl Sulfur I₂/DMSO, 100°C 88
4-Chlorophenyl Sulfur I₂/DMSO, 100°C 92
4-Bromophenyl Sulfur I₂/DMSO, 100°C 90

Cycloaddition Reactions in Fluorinated Heterocycle Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems with high regioselectivity and stereoselectivity. In the context of fluorinated heterocycles, [3+2] cycloaddition reactions are particularly relevant for the synthesis of five-membered rings like thiadiazoles.

While specific examples of [3+2] cycloadditions leading directly to this compound are not prevalent in the literature, the general principle can be applied. Such a reaction would conceptually involve a 1,3-dipole and a dipolarophile. For instance, a nitrile imine bearing a 2-fluorophenyl group could react with a suitable sulfur-containing dipolarophile. The synthesis of fluorinated thiazoles has been achieved through the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile, demonstrating the utility of this approach for incorporating fluorine into heterocyclic systems. The development of suitable fluorinated 1,3-dipoles and sulfur-containing reaction partners would be key to applying this methodology to the synthesis of the target compound.

Specific Synthesis of this compound and Related Fluorophenyl Thiadiazoles

The synthesis of this compound can be approached through established methods for 4-aryl-1,2,3-thiadiazole synthesis, with specific considerations for the introduction of the 2-fluorophenyl moiety and the preparation of the necessary precursors.

Strategies for Introducing the Fluorophenyl Moiety

The introduction of a fluorophenyl group onto a heterocyclic core can be achieved either by starting with a pre-fluorinated building block or by fluorinating a pre-formed heterocyclic structure. The former approach is generally more common and often more efficient.

For the synthesis of this compound, the most direct strategy involves the use of 2-fluoroacetophenone as a starting material. This ketone can be converted into a suitable precursor, such as a semicarbazone or an N-tosylhydrazone, which then undergoes cyclization to form the thiadiazole ring. This ensures the precise placement of the 2-fluorophenyl group at the 4-position of the thiadiazole. The synthesis of 2-fluoroacetophenone itself can be accomplished through various methods, including the Friedel-Crafts acylation of fluorobenzene (B45895) or from 2-fluorobenzoyl chloride.

Synthesis of Fluorinated Thiadiazole Precursors and Intermediates

The key precursors for the synthesis of this compound are the corresponding semicarbazone or N-tosylhydrazone of 2-fluoroacetophenone.

Synthesis of 2-Fluoroacetophenone Semicarbazone: This intermediate can be prepared by the condensation reaction of 2-fluoroacetophenone with semicarbazide (B1199961) hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an alcoholic solvent.

Synthesis of 2-Fluoroacetophenone N-Tosylhydrazone: This precursor is synthesized by the reaction of 2-fluoroacetophenone with p-toluenesulfonylhydrazide (tosylhydrazine) in a suitable solvent like ethanol, often with catalytic acid.

Once these precursors are obtained, they can be cyclized to form the 1,2,3-thiadiazole ring.

Representative Synthesis via Hurd-Mori Reaction: The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles. nih.gov It involves the reaction of a semicarbazone with thionyl chloride (SOCl₂). nih.gov In a representative procedure for the synthesis of this compound, 2-fluoroacetophenone semicarbazone would be treated with an excess of thionyl chloride, which acts as both a reagent and a solvent, typically at low temperatures.

Representative Synthesis from N-Tosylhydrazone: A more modern and often higher-yielding approach involves the reaction of 2-fluoroacetophenone N-tosylhydrazone with elemental sulfur. Based on the successful synthesis of the 4-fluoro isomer, a plausible procedure for the 2-fluoro analogue would involve heating the N-tosylhydrazone with elemental sulfur in DMSO in the presence of a catalytic amount of iodine. mdpi.com

Table 3: Plausible Synthetic Route to this compound

Step Reactants Reagents/Conditions Product
1 2-Fluoroacetophenone, p-Toluenesulfonylhydrazide Ethanol, reflux 2-Fluoroacetophenone N-tosylhydrazone

This detailed outline of synthetic strategies provides a comprehensive overview of the methodologies available for the synthesis of this compound, highlighting both traditional and contemporary approaches that are crucial for the advancement of medicinal and materials chemistry.

One-Pot Synthetic Approaches for Fluorinated Heterocycles

One-pot synthetic strategies are highly valued in organic chemistry for their efficiency, reduced waste generation, and operational simplicity. In the context of synthesizing this compound and other fluorinated heterocycles, one-pot reactions that combine multiple synthetic steps without the isolation of intermediates are particularly advantageous.

A notable one-pot approach for the synthesis of 4-aryl-1,2,3-thiadiazoles, including the 2-fluoro substituted analogue, has been developed. researchgate.net This method utilizes a three-component reaction involving an aryl ketone, tosylhydrazide (TsNHNH₂), and elemental sulfur (S₈) in the presence of an iodine (I₂) catalyst and dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.net This process combines the formation of the tosylhydrazone and its subsequent cyclization into a single operation.

The reaction for the synthesis of this compound can be represented as follows:

2-Fluoroacetophenone + TsNHNH₂ + S₈ → this compound

This one-pot synthesis has been reported to provide the desired product in a good yield. The specific yield for the synthesis of this compound using this method is presented in the table below.

ProductStarting Aryl KetoneYield (%)Reference
This compound2-Fluoroacetophenone75 researchgate.net

The broader field of synthesizing fluorinated heterocycles has also seen the development of various one-pot and multicomponent reactions. taylorfrancis.com These reactions are powerful tools for creating molecular diversity and introducing fluorine atoms, which can significantly modulate the biological and physical properties of the resulting compounds. taylorfrancis.com While not all are directly applied to 1,2,3-thiadiazoles, the principles of these one-pot methodologies, such as cascade reactions and tandem catalysis, are being increasingly adapted for the efficient construction of a wide range of fluorinated heterocyclic systems.

Chemical Reactivity and Transformative Chemistry of 4 2 Fluorophenyl 1,2,3 Thiadiazole

Reactivity Patterns of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an aromatic, π-excessive, and stable five-membered heterocycle. chemicalbook.com However, the distribution of electron density across the ring dictates its reactivity. The presence of two adjacent nitrogen atoms and a sulfur atom results in an electron-deficient carbon backbone (C4 and C5). chemicalbook.com This electronic characteristic is the primary determinant of the ring's behavior towards electrophiles and nucleophiles. In the context of 4-(2-Fluorophenyl)-1,2,3-thiadiazole, the electron-withdrawing nature of the 2-fluorophenyl group at the C4 position further influences the electronic landscape of the heterocyclic core.

Electrophilic Substitution Pathways

Electrophilic substitution reactions on the carbon atoms of the 1,2,3-thiadiazole ring are generally not facile. chemicalbook.com The π-electron density map of the parent ring shows that the C4 and C5 positions are electron-poor, making them resistant to attack by electrophiles. chemicalbook.com Instead, electrophilic attack tends to occur at the more electron-rich nitrogen atoms. chemicalbook.com For instance, quaternization with alkylating agents like dimethyl sulfate (B86663) results in methylation at the N2 or N3 positions. chemicalbook.com

The 2-fluorophenyl substituent at the C4 position in this compound would be expected to further deactivate the thiadiazole ring towards electrophilic attack due to its inductive electron-withdrawing effects. Electrophilic aromatic substitution, if forced, would occur on the 2-fluorophenyl ring, directed by the thiadiazole substituent.

Reaction TypePreferred Site(s)FeasibilityTypical Reagents
Alkylation N2, N3FacileAlkyl halides, Dimethyl sulfate
Substitution on Carbon C4, C5UnfavorableNot commonly observed

Nucleophilic Substitution Preferences

In contrast to its inertness towards electrophiles, the carbon skeleton of the 1,2,3-thiadiazole ring is susceptible to nucleophilic attack. The low electron density at the carbon atoms makes them prime targets for nucleophiles. chemicalbook.com The C5 position is generally the preferred site for nucleophilic substitution, a preference that is particularly pronounced when a suitable leaving group, such as a halogen, is present at this position. chemicalbook.comscilit.com The reaction of 5-chloro-1,2,3-thiadiazoles with various nucleophiles can lead to a range of 5-substituted derivatives. researchgate.net

For this compound, direct nucleophilic substitution on the unsubstituted C5 position is unlikely without activation. However, if a leaving group were introduced at C5, this position would be highly activated for substitution, influenced by the electron-withdrawing effects of both the adjacent nitrogen atom and the 4-(2-fluorophenyl) group.

Reaction TypePreferred SiteRequirementExample Nucleophiles
Nucleophilic Aromatic Substitution C5Good leaving group (e.g., Halogen) at C5Amines, Thiols, Alkoxides

Ring-Opening Reactions and Rearrangements

The 1,2,3-thiadiazole ring can undergo a variety of ring-opening and rearrangement reactions, often initiated by heat, light, or treatment with a base. These transformations provide pathways to other important chemical structures.

Base-Induced Ring-Opening: Treatment of 1,2,3-thiadiazoles with a strong base can lead to the cleavage of the ring, typically forming highly reactive alkynyl thiolate intermediates. This reaction, sometimes referred to as the Hurd-Mori-Lalezari reaction, is a key transformation of this heterocyclic system.

Thermal/Photochemical N₂ Extrusion: Upon heating or irradiation, 1,2,3-thiadiazoles can extrude molecular nitrogen (N₂) to generate transient thiirene (B1235720) intermediates. These intermediates can then rearrange to form thioketenes, which can be trapped by various reagents.

Rearrangements to Other Heterocycles: 1,2,3-thiadiazoles can rearrange into more stable heterocyclic systems. A common example is the rearrangement of 5-amino-1,2,3-thiadiazoles into 5-mercapto-1,2,3-triazoles. researchgate.net This transformation often proceeds through an α-diazothioketone intermediate. researchgate.net Another notable transformation is the Cornforth-type rearrangement, which has been observed in certain thiadiazole derivatives under basic conditions. mdpi.comnih.gov

Transformation TypeConditionsKey Intermediate(s)Product Type(s)
Ring-Opening Strong Base (e.g., NaH, BuLi)Alkynyl thiolateAlkynes, Thioethers
N₂ Extrusion Heat or UV lightThiirene, ThioketeneThiophenes, other sulfur heterocycles
Rearrangement Base or Acidα-diazothioketone1,2,3-Triazoles

Functionalization Strategies of the Thiadiazole Core

The modification of the 1,2,3-thiadiazole core is essential for synthesizing derivatives with tailored properties. Functionalization can be achieved either by building the ring with the desired substituents already in place or by modifying the pre-formed heterocyclic core.

Direct Functionalization Methods

Direct functionalization involves adding substituents to the existing 1,2,3-thiadiazole ring, often through C-H activation. While direct C-H functionalization of the electron-deficient thiadiazole carbons is challenging, some methods have been developed. One notable strategy is intramolecular oxidative nucleophilic substitution of hydrogen (ONSH), where a suitably positioned nucleophile on a side chain attacks a ring carbon, leading to cyclization and the formation of a fused ring system. mdpi.comresearchgate.net

More recently, the 1,2,3-thiadiazole ring itself has been employed as a directing group to facilitate the ortho-C-H functionalization of an attached phenyl ring. nih.gov This strategy allows for the introduction of amido and alkynyl groups at the position adjacent to the thiadiazole substituent, demonstrating the ring's utility in guiding reactivity. nih.gov

MethodPosition(s) FunctionalizedType of Bond FormedKey Features
Intramolecular ONSH C4 or C5C-C, C-NForms fused heterocyclic systems
Thiadiazole as Directing Group ortho position of aryl substituentC-N, C-CFunctionalizes the substituent, not the core

Regioselective Functionalization

Achieving regioselectivity—the control over the position of functionalization—is a cornerstone of synthetic chemistry. For 1,2,3-thiadiazoles, regioselectivity can be controlled both during and after the synthesis of the ring.

During Synthesis: The Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, is a powerful and widely used method for constructing the 1,2,3-thiadiazole ring. mdpi.comthieme-connect.de The choice of the starting ketone hydrazone directly determines the substitution pattern on the resulting thiadiazole ring, making it an excellent method for regioselective synthesis of 4- and/or 5-substituted derivatives.

Post-Synthesis: For a pre-formed ring like this compound, regioselective functionalization would primarily rely on the inherent reactivity differences between the C5-H bond and the C-H bonds of the phenyl ring. As discussed, nucleophilic substitution is highly regioselective for the C5 position, provided a leaving group is present. chemicalbook.com Palladium-catalyzed cross-coupling reactions are also a viable strategy for regioselective functionalization. For instance, if a bromo or iodo group is selectively introduced at the C5 position, subsequent Suzuki, Stille, or other cross-coupling reactions can be used to install a wide variety of substituents at that specific site.

StrategyPoint of ControlSelectivityCommon Reactions
Hurd-Mori Cyclization During ring formationHigh (depends on hydrazone precursor)Synthesis of 4-, 5-, or 4,5-substituted thiadiazoles
Nucleophilic Substitution Post-synthesisC5 (with leaving group)Substitution of halogens with N, O, S nucleophiles
Cross-Coupling Post-synthesisC5 (with halogen/triflate)Suzuki, Stille, Sonogashira, Buchwald-Hartwig

Reactivity Influenced by the 2-Fluorophenyl Moiety

Electronic Effects of Fluorine on Ring Reactivity and Selectivity

The electron-withdrawing nature of the 2-fluorophenyl group can influence the reactivity of the thiadiazole ring. By pulling electron density away from the thiadiazole, it can make the C5 position more susceptible to nucleophilic attack, although such reactions are not common for unsubstituted thiadiazoles. Conversely, the deactivating effect might slightly reduce the rate of electrophilic reactions on the thiadiazole ring, should any occur.

The presence of the ortho-fluorine substituent can also play a crucial role in directing metal-catalyzed C-H functionalization reactions. The fluorine atom can act as a directing group, facilitating the activation of the C-H bond at the ortho position (C3 of the phenyl ring). This ortho-directing effect has been observed in various palladium-catalyzed reactions. nih.gov

Transformations Involving the Fluorophenyl Group

The 2-fluorophenyl group of this compound can undergo several transformations, offering avenues for further molecular diversification.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups, can be displaced by various nucleophiles. nih.govresearchgate.netyoutube.com While the thiadiazole ring is not a classical strong electron-withdrawing group, its cumulative electronic effect, along with the potential for coordination to a metal center, might facilitate SNAr reactions at the C2 position of the phenyl ring. This would allow for the introduction of a variety of functional groups, such as amino, alkoxy, or thioalkoxy groups, at this position.

Ortho-Lithiation and Subsequent Functionalization: The fluorine atom can direct ortho-lithiation of the phenyl ring. Treatment with a strong base, such as n-butyllithium, can selectively deprotonate the C3 position, creating an organolithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the position ortho to the thiadiazole-bearing carbon.

Cross-Coupling Reactions: If the 2-fluorophenyl group is replaced by a 2-halophenyl group (e.g., 2-bromophenyl or 2-iodophenyl), this position becomes amenable to the full range of palladium-catalyzed cross-coupling reactions mentioned in section 3.2.3. This would allow for the synthesis of biaryl structures or the introduction of various other carbon-based substituents.

The following table summarizes potential transformations involving the 2-fluorophenyl group:

Reaction Reagent Potential Product
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RNH2, ROH, RSH)4-(2-Substituted-phenyl)-1,2,3-thiadiazole
Ortho-Lithiation/FunctionalizationStrong base (e.g., n-BuLi), then Electrophile (E+)4-(2-Fluoro-3-substituted-phenyl)-1,2,3-thiadiazole

Advanced Computational and Theoretical Studies of 4 2 Fluorophenyl 1,2,3 Thiadiazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular structure, stability, and reactivity of chemical compounds at the atomic and electronic levels. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications in Thiadiazole Chemistry

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including thiadiazole derivatives. DFT methods are favored for their ability to provide accurate results with manageable computational resources. The application of DFT to a molecule like 4-(2-Fluorophenyl)-1,2,3-thiadiazole would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While highly accurate, they are computationally more demanding than DFT. An ab initio study of this compound would provide a benchmark for the results obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate, they are much faster and can be applied to larger molecular systems. These methods could be used for preliminary conformational analysis or for studying large assemblies of thiadiazole derivatives.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide a range of descriptors that quantify and visualize the electronic distribution and predict sites of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Orbital Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable regions for electrophilic and nucleophilic attack, respectively. The fluorine substituent on the phenyl ring is expected to influence the energy levels and distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on specific experimental or computational results for the target compound.)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Fukui Functions and Local Reactivity Parameters

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can predict the sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

For this compound, the calculation of Fukui indices for each atom would provide a quantitative measure of its reactivity. This would allow for a more detailed understanding of which atoms on the thiadiazole and fluorophenyl rings are most susceptible to reaction.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas, which are prone to nucleophilic attack.

An MEP map of this compound would provide an intuitive picture of its reactivity. It would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the fluorine atom, indicating these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations of Thiadiazole Frameworks

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to construct a potential energy surface by systematically rotating the phenyl group relative to the thiadiazole ring. nih.govdergipark.org.tr These calculations typically reveal that the planar or near-planar conformation, where the dihedral angle is close to 0° or 180°, is an energy minimum, facilitating maximum π-orbital overlap. However, non-planar conformations can also exist as stable or metastable states, and the energy barrier to rotation provides insight into the molecule's flexibility at different temperatures. researchgate.net For this compound, the presence of the fluorine atom at the ortho position can introduce steric hindrance and electrostatic interactions that may favor a non-planar ground state conformation to minimize repulsion.

Molecular Dynamics (MD) simulations offer a complementary approach by modeling the atomic motions of the thiadiazole framework over time. nih.gov These simulations can reveal the dynamic stability of different conformations and the transitions between them in various environments, such as in solution or within a biological system. MD studies can confirm the stability of complexes involving thiadiazole derivatives and provide insights into the flexibility of the thiadiazole framework itself. nih.gov By analyzing the trajectories of the atoms, researchers can understand how the molecule vibrates, rotates, and interacts with its surroundings, which is crucial for predicting its macroscopic properties and biological interactions.

ParameterDescriptionTypical Computational MethodPredicted Outcome for 4-Aryl-1,2,3-Thiadiazoles
Dihedral Angle (C-C-C-N) The angle defining the rotation of the phenyl ring relative to the thiadiazole ring.DFT Potential Energy ScanEnergy minima often correspond to near-planar conformations, though steric effects from substituents can favor twisted structures.
Rotational Energy Barrier The energy required to rotate the phenyl ring from a stable to a transition state conformation.DFT (Transition State Search)Provides a measure of the molecule's conformational flexibility. Higher barriers indicate more rigid structures.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecular structures over time.Molecular Dynamics SimulationLow RMSD values during a simulation indicate a stable conformation of the thiadiazole framework.
Vibrational Frequencies Frequencies at which the molecule's bonds stretch and bend.DFT Frequency CalculationTheoretical IR spectra can be generated and compared with experimental data to confirm the predicted lowest-energy conformation. rdd.edu.iq

Theoretical Prediction of Tautomeric Forms and Stability

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds as different tautomers can exhibit distinct chemical reactivity and biological activity. For the 1,2,3-thiadiazole (B1210528) ring system, prototropic tautomerism is theoretically possible, involving the migration of a hydrogen atom between the nitrogen atoms of the ring or to other heteroatoms in substituted derivatives. mdpi.comnih.gov

Quantum-chemical calculations are the primary tool for investigating the tautomeric equilibria of thiadiazole derivatives. researchgate.net By calculating the total electronic energy of each possible tautomer, researchers can predict their relative stabilities. Methods like DFT at the B3LYP/6-311++G(d,p) level or higher-level ab initio methods are used to optimize the geometry of each tautomeric form and calculate its Gibbs free energy. researchgate.net The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant species at equilibrium.

The stability of tautomers is highly influenced by both the electronic nature of substituents and the surrounding environment. researchgate.net For this compound, while the parent ring is unsubstituted at the 5-position, the concept of protonation at different nitrogen atoms can be explored. Theoretical studies on related azole systems have shown that the solvent environment plays a crucial role; polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, potentially shifting the equilibrium compared to the gas phase. nih.govresearchgate.net The polarizable continuum model (PCM) is often incorporated into calculations to simulate these solvent effects. researchgate.net

Tautomeric FormDescriptionKey Factor for StabilityPredicted Relative Stability
1H-1,2,3-Thiadiazole Proton resides on the N1 nitrogen atom.Aromaticity, substituent effects.Often a less stable form in related unsubstituted azole systems.
2H-1,2,3-Thiadiazole Proton resides on the N2 nitrogen atom.Aromaticity, lone pair repulsion.Computational studies on 1,2,3-triazoles suggest the 2H-tautomer is often the most stable. nih.gov
3H-1,2,3-Thiadiazole Proton resides on the N3 nitrogen atom.Aromaticity, proximity to sulfur atom.Generally considered less stable due to disruption of the N=N bond.
Substituent-induced Tautomers (e.g., Amino/Imino) In derivatives with -NH2 or -OH groups, tautomerism can occur between amino/imino or keto/enol forms. mdpi.comnih.govResonance stabilization, intramolecular hydrogen bonding.Equilibrium is highly dependent on the specific substituent and solvent polarity. nih.gov

Computational Studies on Intermolecular Interactions in Solid-State Structures

The arrangement of molecules in a crystal lattice, or the solid-state structure, is governed by a complex network of non-covalent intermolecular interactions. Computational methods are indispensable for visualizing, characterizing, and quantifying these interactions, which dictate the material's physical properties. For this compound, key interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

To further analyze the nature and strength of these interactions, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. nih.govyoutube.com QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the interaction as either a shared-shell (covalent) or closed-shell (non-covalent) interaction. nih.govrsc.org

The Non-Covalent Interaction (NCI) plot is another valuable tool that visualizes weak interactions in real space based on the electron density and its derivatives. researchgate.netresearchgate.net It generates surfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. youtube.com These computational tools collectively provide a detailed understanding of the forces that direct the molecular self-assembly of this compound derivatives into a stable crystal lattice.

Interaction TypeDescriptionComputational ToolTypical Contribution/Signature
H···H Contacts Interactions between hydrogen atoms on adjacent molecules.Hirshfeld Surface AnalysisOften the largest contributor to the crystal packing due to the abundance of hydrogen atoms on the molecular surface. nih.gov
C-H···N / C-H···S Hydrogen Bonds Weak hydrogen bonds where a C-H group acts as the donor and a nitrogen or sulfur atom as the acceptor.Hirshfeld, QTAIM, NCIAppear as distinct "wings" on fingerprint plots and are characterized by a bond critical point in QTAIM analysis.
C-H···F Interactions Weak hydrogen bonds involving the ortho-fluorine atom of the phenyl ring.Hirshfeld, QTAIM, NCIVisible as red spots on the dnorm surface and blue/green surfaces in NCI plots, contributing to lattice stability.
π-π Stacking Attractive interaction between the aromatic clouds of the thiadiazole and/or phenyl rings.Hirshfeld, NCICharacterized by broad, light-blue/green regions between rings in NCI plots and specific patterns in fingerprint plots. doaj.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentTo definitively assign the structure of 4-(2-Fluorophenyl)-1,2,3-thiadiazole, a suite of NMR experiments would be required.

¹H NMR: This would reveal the chemical shifts, coupling constants, and integration of the protons on the 2-fluorophenyl ring and the thiadiazole ring. The aromatic region would show a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring, and a singlet for the C5-proton of the thiadiazole ring.

¹³C NMR: This spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

¹⁹F NMR: A crucial experiment for this compound, which would show a signal corresponding to the fluorine atom on the phenyl ring, providing information about its environment and coupling with neighboring protons.

Elemental Analysis for Compositional VerificationElemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. The experimental values would be compared with the calculated theoretical values for the molecular formula C₈H₅FN₂S to verify its purity and elemental composition.

Without access to primary literature detailing the synthesis and characterization of this compound, the specific data points for these analytical techniques cannot be provided.

Future Research Directions in the Chemistry of 4 2 Fluorophenyl 1,2,3 Thiadiazole

Development of More Efficient and Environmentally Sustainable Synthetic Methodologies

The classical Hurd-Mori reaction, involving the cyclization of hydrazones with thionyl chloride, remains a primary method for synthesizing 1,2,3-thiadiazoles. mdpi.comchemicalbook.com However, future research must prioritize the development of more efficient and environmentally sustainable synthetic routes for 4-(2-Fluorophenyl)-1,2,3-thiadiazole. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, should guide these new methodologies. nanobioletters.commdpi.com

Promising areas for investigation include:

Catalytic Approaches: Exploring metal-free catalytic systems to improve upon traditional methods. For instance, iodine-catalyzed reactions of N-tosylhydrazones with a sulfur source in greener solvents like ethanol (B145695) or even water represent a significant advancement. organic-chemistry.orgresearchgate.net Research could focus on adapting these methods for the synthesis of the 2-fluorophenyl derivative, potentially through a one-pot reaction starting from 2-fluoroacetophenone (B1329501).

Alternative Sulfur Sources: Investigating the use of less hazardous and more manageable sulfur sources than thionyl chloride or elemental sulfur. The use of potassium thiocyanate (B1210189) as an odorless sulfur source in one-pot, three-component reactions is a notable example that could be optimized for this specific compound. rsc.org

Energy-Efficient Methods: The application of microwave irradiation and ultrasonication has been shown to accelerate reaction times and improve yields in the synthesis of other thiadiazole isomers. nanobioletters.comnih.gov A systematic study on the application of these techniques to the synthesis of this compound could lead to significant process optimization.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based protocol would enable safer handling of potentially hazardous reagents and allow for more efficient production. akjournals.com

Table 1: Comparison of Synthetic Methodologies for Future Exploration

Methodology Conventional Approach (Hurd-Mori) Future Green Approach Key Advantages of Future Approach
Reagents 2-Fluoroacetophenone semicarbazone, Thionyl chloride 2-Fluoroacetophenone, Tosylhydrazine, KSCN Avoids hazardous thionyl chloride; uses stable, odorless sulfur source. rsc.org
Catalyst Stoichiometric reagent I₂/CuCl₂ or Metal-free catalyst Catalytic amounts reduce waste; avoids heavy metals. organic-chemistry.orgresearchgate.net
Solvent Dichloromethane, Toluene Ethanol, Water, PEG-400 Reduces use of volatile organic compounds (VOCs). mdpi.com
Energy Input Conventional heating (reflux) Microwave or Ultrasonic irradiation Reduced reaction times and energy consumption. nanobioletters.com
Process Batch synthesis Continuous flow synthesis Enhanced safety, control, and scalability. akjournals.com

Exploration of Novel Reactivity Pathways and Unprecedented Chemical Transformations

The 1,2,3-thiadiazole (B1210528) ring is known for its unique reactivity, particularly its propensity for thermal or photochemical decomposition to yield highly reactive intermediates like thioketenes. e-bookshelf.de Future research should delve into the specific reactivity of this compound to unlock new synthetic possibilities.

Key research avenues include:

Ring-Opening and Rearrangement Reactions: Investigating controlled ring-cleavage and rearrangement reactions, such as the Dimroth rearrangement, could provide access to other important heterocyclic systems like 1,2,3-triazoles. researchgate.net The influence of the 2-fluorophenyl substituent on the kinetics and regioselectivity of these transformations would be a critical area of study.

Transition Metal-Catalyzed Cross-Coupling: While the 1,2,3-thiadiazole ring itself can be reactive, exploring conditions for selective C-H activation or functionalization at the C5 position or on the fluorophenyl ring would be highly valuable. This could enable the synthesis of more complex derivatives without pre-functionalization.

Cycloaddition Reactions: The reactive intermediates generated from the decomposition of the thiadiazole ring could be trapped in cycloaddition reactions to construct novel, complex molecular architectures. A systematic study of these reactions with various dienophiles and dipolarophiles is warranted.

Photochemical Transformations: The photochemical behavior of this compound is a rich area for exploration. Irradiation can lead to the extrusion of N₂, and the resulting diradicals can undergo various stabilization processes, potentially leading to the formation of alkynes or other heterocycles. researchgate.net

Advanced Computational Modeling for Deeper Understanding of Electronic Structure and Dynamics

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, advanced computational modeling can provide profound insights that guide experimental work.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Employing DFT to meticulously map the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scielo.brcyberleninka.ru This information is crucial for predicting the molecule's reactivity, electronic properties, and spectroscopic behavior. scielo.brdergipark.org.tr The effect of the fluorine atom's position on the phenyl ring on these parameters can be systematically evaluated. cambridge.org

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for known and hypothetical transformations. researchgate.net This can help elucidate reaction mechanisms, predict product distributions, and guide the design of experiments to favor desired outcomes, such as in regioselective rearrangements.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant if the compound is explored for applications in medicinal chemistry or materials science.

Spectroscopic Prediction: Calculating theoretical IR, Raman, and NMR spectra to aid in the structural characterization of new derivatives and to understand the vibrational modes of the molecule. dergipark.org.tracs.org Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra and understand the nature of electronic transitions. scielo.br

Table 2: Key Parameters for Computational Investigation

Parameter Computational Method Significance
Ground State Geometry DFT (e.g., B3LYP/6-311++G(d,p)) Provides bond lengths, angles, and planarity. acs.org
Frontier Molecular Orbitals (HOMO/LUMO) DFT Predicts reactivity, electronic properties, and charge transfer. scielo.brcyberleninka.ru
Molecular Electrostatic Potential (MEP) DFT Identifies electron-rich and electron-poor regions for predicting intermolecular interactions.
Vibrational Frequencies DFT Aids in the interpretation of experimental IR and Raman spectra. acs.org
Transition State Energies DFT (QST2/QST3) Elucidates reaction mechanisms and predicts activation barriers. researchgate.net
Excited State Properties TD-DFT Predicts UV-Vis absorption spectra and photophysical properties. scielo.br

Design of Thiadiazole-Based Scaffolds for Novel Materials Science Applications

The inherent properties of the thiadiazole ring, such as its aromaticity, thermal stability, and electron-accepting nature, make it an attractive building block for advanced materials. isres.orgnih.gov The incorporation of a fluorophenyl group can further enhance these properties, particularly for applications in organic electronics.

Future research should explore:

Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing oligomers or polymers incorporating the this compound unit. The electron-deficient nature of the thiadiazole ring, combined with various electron-donating moieties, could lead to materials with tunable emission colors and high quantum efficiencies for use in OLEDs. mdpi.comnih.gov

Organic Semiconductors: Investigating the charge transport properties of materials based on this scaffold. The planarity and potential for π-π stacking in crystalline solids are desirable for applications in organic field-effect transistors (OFETs). nih.gov

Fluorescent Sensors: Functionalizing the scaffold to create chemosensors. The fluorescence properties of the thiadiazole core could be modulated by the binding of specific analytes (e.g., metal ions or anions), leading to a detectable signal. utq.edu.iq

Cross-linking Agents: Utilizing the photochemical reactivity of the 1,2,3-thiadiazole ring to develop novel photoresists or cross-linking agents for polymer chemistry. researchgate.net Irradiation could induce cross-linking, changing the solubility and mechanical properties of the material.

Integration with Emerging Technologies in Organic Synthesis and Chemical Discovery

The convergence of organic synthesis with automation and artificial intelligence (AI) is set to revolutionize chemical discovery. bohrium.com Applying these technologies to the chemistry of this compound could dramatically accelerate progress.

Future directions include:

Automated Synthesis Platforms: Employing automated synthesis platforms for the rapid synthesis and optimization of derivatives. nih.gov These systems, which use robotic liquid handlers and cartridge-based reagents, can perform numerous reactions in parallel, quickly exploring a wide range of reaction conditions or building blocks. researchgate.netyoutube.com

Machine Learning for Reaction Prediction: Using machine learning algorithms trained on large reaction databases to predict the outcomes of novel reactions involving the this compound scaffold. researchgate.netmedium.com This can help chemists prioritize experiments and uncover non-intuitive reaction pathways. bohrium.com

AI-Driven Molecular Design: Integrating AI and machine learning for the de novo design of new thiadiazole derivatives with desired properties. youtube.com Generative models can propose novel structures optimized for specific materials science applications or biological targets, which can then be synthesized and tested.

High-Throughput Screening: Coupling automated synthesis with high-throughput screening to rapidly evaluate the properties of new derivatives. For materials science, this could involve automated measurement of photophysical or electronic properties, allowing for the rapid identification of promising candidates from large libraries.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, functional materials, and automated chemical discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.